![molecular formula C9H12N2O3 B2612067 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid CAS No. 1888891-92-6](/img/structure/B2612067.png)
1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid
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Overview
Description
“1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 . It is also known as MOPC. The IUPAC name for this compound is 1-methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid”, can be achieved through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is 1S/C9H12N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h5,8H,2-4H2,1H3,(H,12,13) .Chemical Reactions Analysis
Pyrazole derivatives, including “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
Cancer Research
Pyrazole derivatives, such as “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid”, have been studied for their potential use in cancer therapeutics . For instance, some researchers have focused on pyrazole biomolecules in the development of anti-prostate-cancer molecules .
Inflammation Therapeutics
Pyrazole biomolecules have also been used in the development of anti-inflammatory drugs . The pyrazole scaffold is known to possess anti-inflammatory properties, which makes it a valuable pharmacophore in drug discovery .
Antibacterial Applications
The pyrazole scaffold has been associated with antibacterial properties . Therefore, “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new antibacterial agents .
Analgesic Applications
Pyrazole derivatives are known to have analgesic (pain-relieving) properties . This suggests that “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new analgesic drugs .
Anticonvulsant Applications
The pyrazole scaffold has been associated with anticonvulsant properties . This suggests that “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new anticonvulsant drugs .
Antioxidant Applications
The pyrazole scaffold has been associated with antioxidant properties . This suggests that “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new antioxidant agents .
Mechanism of Action
While the specific mechanism of action for “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is not mentioned in the search results, it is known that this compound is a potent inhibitor of carnitine acetyltransferase (CrAT), making it a pharmacological tool for the study of fatty acid.
Safety and Hazards
The safety information for “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h5,8H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXYSANGDKRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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